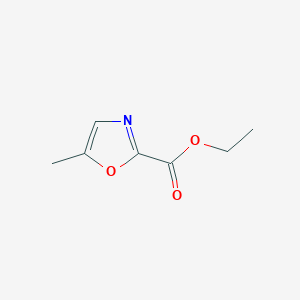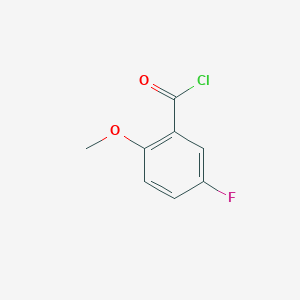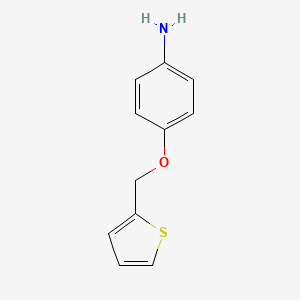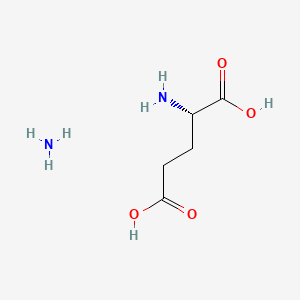
Monoammonium L-glutamate
Übersicht
Beschreibung
Monoammonium L-glutamate is a compound with the chemical formula NH₄C₅H₈NO₄. It is an ammonium acid salt of L-glutamic acid and is commonly used as a flavor enhancer in the food industry. This compound is known for its ability to enhance the umami taste, which is one of the five basic tastes. This compound is also used in various scientific research applications due to its unique properties.
Wirkmechanismus
Target of Action
Monoammonium L-glutamate, an ammonium acid salt of glutamic acid , primarily targets glutamate receptors in the body . These receptors play a crucial role in transmitting excitatory signals in the nervous system .
Mode of Action
This compound acts as an agonist at kainate, NMDA, and quisqualate glutamatergic receptors . It binds to these receptors, triggering a series of events that lead to the transmission of signals across neurons. This interaction results in the excitation of the nervous system, contributing to various physiological processes such as learning and memory .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . Glutamate metabolism comprises several reversible and irreversible reactions, catalyzed by enzymes that are regulated by activators and inhibitors .
Pharmacokinetics
It is known that this compound is freely soluble in water , which suggests that it could be readily absorbed and distributed in the body.
Result of Action
The action of this compound results in the enhancement of flavors in food, making it a popular additive in the food industry . It is also used as a salt substitute . On a molecular and cellular level, the activation of glutamate receptors by this compound can lead to the excitation of the nervous system, influencing processes such as learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration levels in the body. Additionally, its use as a food additive means that its effects can be influenced by the composition of the food it is added to .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monoammonium L-glutamate can be synthesized through the neutralization of L-glutamic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous solution, where L-glutamic acid is dissolved in water and then ammonium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using a similar neutralization process but on a larger scale. The process involves the use of high-purity L-glutamic acid and ammonium hydroxide. The reaction is carefully controlled to ensure the purity and quality of the final product. The solution is then subjected to crystallization, filtration, and drying to obtain the final product in the form of white, odorless crystals or crystalline powder .
Analyse Chemischer Reaktionen
Types of Reactions
Monoammonium L-glutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Products can include different oxoacids or aldehydes.
Reduction: Products can include amines or other reduced forms of the compound.
Substitution: Products vary widely depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Monoammonium L-glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amino acids and their derivatives.
Biology: It serves as a model compound for studying the metabolism of amino acids and their role in cellular processes.
Medicine: It is used in research related to neurotransmitters and their effects on the nervous system.
Vergleich Mit ähnlichen Verbindungen
Monoammonium L-glutamate is similar to other glutamate salts such as:
Monosodium L-glutamate (MSG): Commonly used as a flavor enhancer, but with sodium instead of ammonium.
Monopotassium L-glutamate: Another flavor enhancer with potassium instead of ammonium.
Calcium di-L-glutamate: Used in food additives with calcium as the cation.
Magnesium di-L-glutamate: Similar to calcium di-L-glutamate but with magnesium.
Uniqueness
This compound is unique due to its ammonium cation, which imparts specific properties and applications, particularly in the food industry as a flavor enhancer and in scientific research for studying glutamate metabolism and neurotransmission .
Eigenschaften
IUPAC Name |
(2S)-2-aminopentanedioic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGGXPMPXXISP-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-86-0 (Parent) | |
| Record name | Monoammonium L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, practically odourless crystals or crystalline powder | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water; practically insoluble in ethanol or ether | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
7558-63-6 | |
| Record name | Ammonium glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7558-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoammonium L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245K560GAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Monoammonium L-glutamate be directly separated from glutamic acid broth, and what advantages does this offer?
A1: Yes, research indicates that this compound can be directly separated from glutamic acid broth using electrodialysis. [] This method offers a potentially more efficient and cost-effective alternative to traditional separation techniques. The study demonstrated that by optimizing operational parameters like current density and flow rate, a high concentration of glutamate (120g/L) could be achieved in the concentrated solution. [] Additionally, adding ammonia to adjust the pH of the feed solution improved the separation process. [] This direct separation method could simplify the production process and potentially reduce waste.
Q2: Are there differences in how mouse strains respond to this compound and other umami taste stimuli?
A2: Yes, studies using C57BL/6ByJ (B6) and 129P3/J (129) mice revealed strain-dependent differences in both ingestive behavior and neural responses to umami stimuli. While both strains showed similar chorda tympani nerve responses to this compound, B6 mice exhibited a higher preference for consuming it compared to 129 mice. [] Interestingly, the heightened consumption in B6 mice wasn't mirrored by increased neural responses, suggesting factors beyond initial taste perception might be at play. [] This highlights the complexity of taste perception and its influence on dietary choices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)
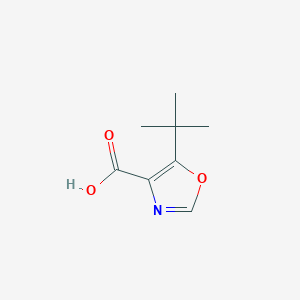
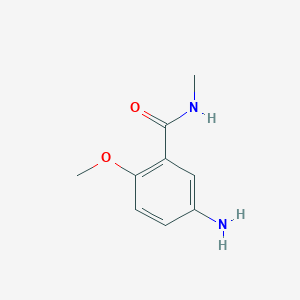
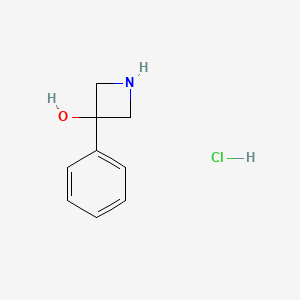
![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)
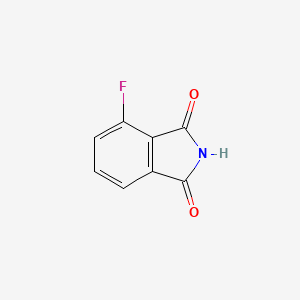
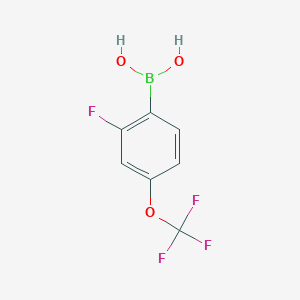
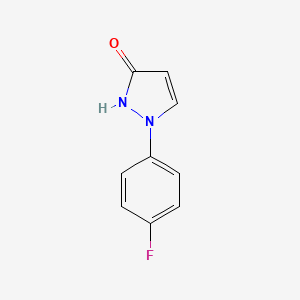
![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)
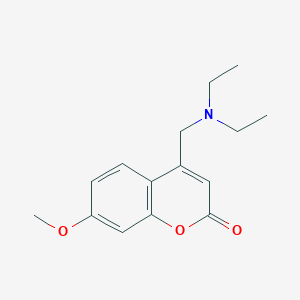
![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)
